3'-Methoxy-3-(3-methylphenyl)propiophenone

Physicochemical characterization Isomer differentiation Process chemistry

3'-Methoxy-3-(3-methylphenyl)propiophenone (IUPAC: 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one) is an aromatic ketone within the propiophenone class, possessing a 3-methoxy substituent on the carbonyl-adjacent phenyl ring and a 3-methylphenyl group at the terminal position of the propanone chain. It is a member of a series of C17H18O2 constitutional isomers that are commonly employed as synthetic intermediates or building blocks.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 898790-39-1
Cat. No. B1629707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methoxy-3-(3-methylphenyl)propiophenone
CAS898790-39-1
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C17H18O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-8,11-12H,9-10H2,1-2H3
InChIKeyZVGBSZXTEDBACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1): Structural Identity and Baseline Properties for Procurement Decisions


3'-Methoxy-3-(3-methylphenyl)propiophenone (IUPAC: 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one) is an aromatic ketone within the propiophenone class, possessing a 3-methoxy substituent on the carbonyl-adjacent phenyl ring and a 3-methylphenyl group at the terminal position of the propanone chain . It is a member of a series of C17H18O2 constitutional isomers that are commonly employed as synthetic intermediates or building blocks. The compound is available from specialty chemical suppliers as a research-grade material, typically supplied at 97% purity, and its physicochemical and safety profiles have been documented in commercial technical datasheets and aggregated chemical databases .

Why 3'-Methoxy-3-(3-methylphenyl)propiophenone Cannot Be Replaced by Closely Related C17H18O2 Isomers Without Specific Structural Verification


Compounds sharing the C17H18O2 formula and a propiophenone core can differ substantially in the position of the methoxy group relative to the ketone carbonyl or in the connectivity of the two aromatic rings to the propanone bridge . These regiochemical variations alter molecular shape, electronic distribution, and, consequently, performance in downstream applications such as metal-catalyzed cross-coupling, enzymatic transformation, or receptor-binding assays. Generic substitution without experimental confirmation therefore carries a high risk of divergent reactivity or selectivity. The quantitative evidence below establishes specific, measurable points of differentiation that support informed procurement of the exact title compound rather than a near neighbor.

Quantitative Differentiation Evidence for 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1) Against Its Closest Structural Analogs


Predicted Boiling Point Distinguishes the 3'-Methoxy Regioisomer from 2'-, 4'-, and Regioisomeric Counterparts

The 3'-methoxy substitution pattern confers a measurably lower predicted normal boiling point than the 2'-methoxy, 4'-methoxy, and the chain-reversed regioisomer (3-(3-methoxyphenyl)-3'-methylpropiophenone). This difference, although derived from computational prediction, provides a first-order indication that the compound's vapor pressure and thermal behavior will deviate from those of its nearest isomers .

Physicochemical characterization Isomer differentiation Process chemistry

Supplier-Certified Purity and Hazard Classification for Synthesis‑Grade Procurement

The title compound is supplied by Fluorochem at a certified minimum purity of 97.0% (H302, H315, H319, H335 hazard classification). While 97–98% purity is typical among propiophenone derivatives, the explicit GHS hazard labeling—Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation—provides a clear handling specification that may differ from other isomers whose safety profiles have not been identically documented .

Quality assurance Safety handling Synthetic building block

Market Positioning as a Specialty Research Building Block Relative to Higher‑Volume Isomers

The compound occupies a distinct market tier: Fluorochem lists it at £1,294 for 1 g, £1,996 for 2 g, and £3,503 for 5 g. Although direct list‑price comparisons for the exact same grade and supplier are unavailable for all isomers in the public domain, these prices are consistent with a low‑volume, specialty building‑block compound, in contrast to simpler propiophenone analogs (e.g., 3'-methoxypropiophenone, CAS 37951-49-8) that are offered in bulk quantities at substantially lower cost .

Chemical procurement Research building block Price differentiation

Structural Isomer Identity Distinguishes Carbonyl Placement from the Regioisomer 3-(3-Methoxyphenyl)-3'-methylpropiophenone

The ketone carbonyl is attached to the 3‑methoxyphenyl ring in the title compound, whereas in 3-(3-methoxyphenyl)-3'-methylpropiophenone (CAS 898774-40-8) the carbonyl is attached to the 3‑methylphenyl ring. This structural reversal results in a different spatial arrangement of the electron‑donating methoxy group relative to the electrophilic carbonyl, which can alter reactivity in nucleophilic additions, enolate chemistry, and metal‑catalyzed couplings . The two isomers also exhibit divergent predicted boiling points (400 °C vs 408.2 °C) and are cataloged under distinct CAS and MDL numbers, underscoring their non‑interchangeable nature in regulated workflows and inventory systems .

Regiochemistry Structure–activity relationship Synthetic design

Application Scenarios Where 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1) Provides a Defensible Advantage


Synthesis of position‑specific methoxy‑substituted diaryl propanone intermediates

When a synthetic scheme requires the ketone carbonyl to be directly conjugated to a 3‑methoxyphenyl ring rather than a 3‑methylphenyl ring, this compound is the correct building block. The lower predicted boiling point relative to the regioisomer (ΔT = −8.2 °C) may also facilitate separation from reaction by‑products during distillation‑based workup .

Physicochemical method development and isomer library construction

The 3'‑methoxy regioisomer completes the set of C17H18O2 propiophenone positional isomers (2'‑, 3'‑, 4'‑methoxy, and chain‑reversed regioisomer) for chromatographic method development, quantitative structure‑retention relationship (QSRR) modeling, or computational property prediction benchmarking .

Safety‑documented building block for regulated or high‑throughput synthesis laboratories

With a fully documented GHS hazard profile (H302, H315, H319, H335) and a supplier‑certified purity of 97%, the compound is suited for laboratories that require auditable safety and quality documentation before introducing a new substance into automated synthesis platforms .

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